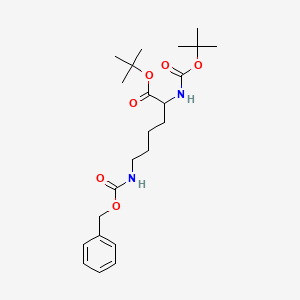

Boc-Lys(Z)-OtBuN-Phenylmethoxycarbonyl

Description

Evolution of Protecting Group Strategies in Organic and Peptide Chemistry

The concept of using protecting groups to temporarily mask reactive sites dates back to the early 20th century in the broader field of organic synthesis. ontosight.ai Chemists recognized the necessity of preventing undesirable reactions to achieve the synthesis of complex molecules. ontosight.ai In the context of peptide chemistry, early efforts were hampered by the lack of suitable protecting groups that could be introduced and removed under mild conditions without degrading the growing peptide chain.

A significant breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a discovery for which he was awarded the Nobel Prize in Chemistry. peptide.compeptide.com SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. wikipedia.org This methodology spurred the development of more sophisticated protecting group strategies to accommodate the repetitive cycles of deprotection and coupling inherent in the process. masterorganicchemistry.com

Principles and Significance of Orthogonal Protection

The core principle of orthogonal protection is the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. biosynth.comfiveable.mepeptide.com This allows for the selective deprotection of a particular functional group while others remain protected. For instance, one protecting group might be labile to acid, another to base, and a third to hydrogenolysis. biosynth.com

This strategy is of paramount importance in the synthesis of complex peptides, especially those with reactive side chains or those that require modification after assembly, such as cyclization or the introduction of labels. fiveable.menih.gov Orthogonal protection provides the necessary control to perform these selective manipulations. fiveable.me The most widely used orthogonal protection schemes in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. biosynth.com While the Fmoc/tBu system is truly orthogonal, the Boc/Bzl scheme is considered "quasi-orthogonal" as both groups are removed by acid, but at different concentrations. biosynth.com

Historical Context of Boc and Z Protecting Groups for Amino Acid Derivatives

Two of the most influential protecting groups in the history of peptide synthesis are the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group.

The benzyloxycarbonyl (Z) group was introduced by Max Bergmann and Leonidas Zervas in 1932. nih.gov This was a landmark development as it was one of the first protecting groups that could be removed under mild conditions—catalytic hydrogenation—that did not damage the peptide backbone. creative-peptides.com The Z group is stable to the conditions of peptide coupling and to mildly acidic or basic conditions. bachem.com

The tert-butyloxycarbonyl (Boc) group was later developed and has become a cornerstone of one of the major strategies in SPPS. ku.dkacs.orgresearchgate.netnih.gov The Boc group is introduced to protect the α-amino group of an amino acid and is stable to a variety of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). wikipedia.orgcreative-peptides.com The development of the Boc group was crucial for the advancement of Merrifield's solid-phase synthesis. nih.gov

The combination of these and other protecting groups allows for the synthesis of complex amino acid derivatives like Boc-Lys(Z)-OtBu . In this molecule, the α-amino group of lysine (B10760008) is protected by the acid-labile Boc group, the ε-amino group of the side chain is protected by the hydrogenolysis-labile Z group, and the C-terminal carboxyl group is protected as a tert-butyl ester (OtBu), which is also acid-labile. This arrangement provides a powerful tool for the strategic and selective incorporation of lysine into a peptide chain.

Properties

Molecular Formula |

C23H36N2O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28) |

InChI Key |

LTYWMUXFBVOTID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Nα Boc Nε Benzyloxycarbonyl L Lysine Boc Lys Z Oh and Its Derivatives

Regioselective Protection of L-Lysine

The initial and most critical step in the synthesis of Boc-Lys(Z)-OH is the regioselective protection of one of the two amino groups of L-lysine. The α-amino group and the ε-amino group of the side chain exhibit different nucleophilicities, which can be exploited to achieve selective protection.

Synthesis of Nα-Boc-L-lysine (Boc-Lys-OH)

The synthesis of Nα-Boc-L-lysine is a fundamental step in many peptide synthesis strategies. A common method involves the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The pH of the reaction is carefully controlled to favor the protection of the α-amino group.

A representative procedure involves dissolving L-lysine hydrochloride in water and cooling the solution in an ice-water bath. Sodium bicarbonate is then added to adjust the pH, followed by the dropwise addition of a solution of (Boc)₂O in a solvent such as dioxane. rsc.org The reaction is typically stirred for several hours at room temperature. After the reaction is complete, the mixture is washed with an organic solvent like diethyl ether to remove unreacted (Boc)₂O. The aqueous phase is then acidified, and the product is extracted with ethyl acetate (B1210297). rsc.org

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| L-Lysine Hydrochloride | (Boc)₂O, NaHCO₃ | Water/Dioxane | Ice-bath cooling, then room temperature for 24h | 85% | rsc.org |

Synthesis of Nε-Benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH)

The selective protection of the ε-amino group of L-lysine with the benzyloxycarbonyl (Z) group is another crucial pathway. This can be achieved through various methods, including the use of a copper complex to temporarily shield the α-amino and carboxyl groups. A more direct approach involves the reaction of L-lysine with benzyl (B1604629) chloroformate under controlled pH conditions.

In one such method, L-lysine is dissolved in a mixture of water and a suitable organic solvent like THF. The pH is adjusted to and maintained at a specific value (e.g., pH 12) using an aqueous base, such as sodium hydroxide. Benzyl chloroformate is then added slowly to the reaction mixture at a low temperature (e.g., 0 °C). google.com The higher basicity of the ε-amino group leads to its preferential reaction with the benzyl chloroformate. After the reaction, the pH is adjusted to near neutral, and the product can be isolated by filtration. google.com

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| L-Lysine | Benzyl chloroformate, NaOH, Benzotriazole (B28993) | Water/THF | 0 °C, pH 12, overnight | 54% | google.com |

| L-Lysine | Benzyl chloroformate, NaOH, Benzotriazole, DMAP | Water/THF | Room temperature for 4h at pH 10, then 0 °C at pH 12 overnight | 76% | google.com |

Convergent and Stepwise Synthesis of Nα-Boc-Nε-Benzyloxycarbonyl-L-lysine

With the selectively protected lysine (B10760008) derivatives in hand, the synthesis of the final product, Nα-Boc-Nε-Benzyloxycarbonyl-L-lysine, can proceed through either a convergent or a stepwise approach. In a convergent synthesis, the two pre-formed protected lysine derivatives are coupled. In a stepwise approach, one protecting group is introduced, followed by the introduction of the second.

Solution-Phase Synthetic Routes

Solution-phase synthesis is a widely used method for preparing Boc-Lys(Z)-OH. In a common stepwise approach, Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) is reacted with di-tert-butyl dicarbonate in the presence of a base to introduce the Boc group onto the α-amino group.

Alternatively, a convergent approach can be employed where Nα-Boc-L-lysine (Boc-Lys-OH) is reacted with a benzyloxycarbonylating agent. For instance, Boc-Lys-OH can be reacted with N-(benzyloxycarbonyloxy)succinimide (CbzOSu) in a mixed solvent system of THF and water, with sodium bicarbonate as the base. The reaction is typically initiated at a low temperature and then allowed to proceed at a slightly elevated temperature for several hours. nih.gov

One-Pot and Multistep Methodologies

To improve efficiency and reduce the need for isolation of intermediates, one-pot synthetic methodologies have been developed. These procedures combine multiple reaction steps into a single reaction vessel. For example, a one-pot synthesis can start from L-lysine monohydrochloride. The ε-amino group is first protected with the Boc group using di-tert-butyl dicarbonate in the presence of benzotriazole and a base like sodium hydroxide. Without isolating the intermediate, benzyl chloroformate is then added to the reaction mixture to protect the α-amino group. google.com The final product is then isolated as its dicyclohexylamine (B1670486) salt to improve handling and purity. google.com

A multistep approach often involves the use of copper chelation to protect the α-amino and carboxyl groups of lysine, allowing for the selective protection of the ε-amino group. The copper is then removed, and the α-amino group is subsequently protected. While effective, this method can be more laborious than one-pot procedures. pharm.or.jp

Influence of Reagents and Reaction Conditions on Yield and Purity

The choice of reagents and the precise control of reaction conditions are paramount in achieving high yields and purity of Boc-Lys(Z)-OH. The selection of the protecting group source, the base, the solvent, and the reaction temperature all play significant roles.

For instance, in the synthesis of H-Lys(Z)-OH, the use of benzotriazole as an additive can influence the outcome. google.com Similarly, in the subsequent Boc protection step, the choice of base and solvent can affect the reaction rate and the formation of byproducts. The use of dicyclohexylamine to form a salt of the final product is a common strategy to facilitate purification and improve the crystalline nature of the compound, leading to higher purity. google.com Recrystallization of this salt can further enhance the purity. google.com

| Starting Material | Key Reagents | Method | Yield | Purity | Reference |

|---|---|---|---|---|---|

| L-Lysine Monohydrochloride | (Boc)₂O, Benzyl chloroformate, Benzotriazole, DMAP, NaOH | One-pot | 64% (as DCHA salt) | - | google.com |

| Z-Lys(Boc)-OH DCHA salt | - | Recrystallization from Methyl Ethyl Ketone | 60% (recrystallized) | 94.5% (by HPLC) | google.com |

| Boc-Lys-OH | CbzOSu, NaHCO₃ | Solution-phase | 91.9% | - | nih.gov |

C-Terminal Esterification for Protected Lysine Derivatives

The protection of the C-terminal carboxylic acid group is a crucial step in peptide synthesis to prevent its participation in unwanted side reactions during the formation of peptide bonds. For Boc-Lys(Z)-OH, this is typically achieved through esterification. The choice of ester group is critical, as it must be stable under the conditions used for peptide coupling and for the removal of the Nα-protecting group, yet be readily cleavable under specific conditions to liberate the C-terminal acid when required.

The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids in peptide synthesis. Its popularity stems from its high stability to a wide range of nucleophilic and basic conditions, while being easily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality with the benzyloxycarbonyl (Z) group, which is typically removed by hydrogenolysis, and the Boc group, which is also acid-labile but can be selectively removed under different conditions, makes the Boc-Lys(Z)-OtBu derivative a highly versatile intermediate.

The formation of the tert-butyl ester involves the reaction of the carboxylic acid of Boc-Lys(Z)-OH with a source of a tert-butyl group. Common methods rely on the acid-catalyzed addition of isobutylene (B52900) or the use of tert-butanol (B103910) in the presence of an esterification catalyst. These methods leverage the formation of the stable tert-butyl cation as a key intermediate.

Several strategies have been developed for the synthesis of tert-butyl esters of N-protected amino acids, including Boc-Lys(Z)-OH. These methods vary in their reagents, reaction conditions, and suitability for large-scale production.

One of the most established methods is the reaction of the N-protected amino acid with isobutylene in the presence of a strong acid catalyst. google.com Sulfuric acid is a commonly used catalyst for this reaction, which is typically carried out in an organic solvent such as dichloromethane (B109758) or dioxane. google.com The reaction proceeds via the protonation of isobutylene to form the tert-butyl cation, which is then attacked by the carboxylate of the amino acid. Variations of this method employ other acid catalysts, such as p-toluenesulfonic acid (PTSA) or a combination of boron trifluoride etherate and anhydrous phosphoric acid, to improve yields and reaction conditions. google.com

Another common approach involves the direct esterification with tert-butanol . This reaction requires an acid catalyst and a dehydrating agent to drive the equilibrium towards the ester product. A reported method for protected amino acids utilizes tert-butanol with anhydrous magnesium sulfate (B86663) as a dehydrating agent and an excess of boron trifluoride diethyl etherate as the catalyst. researchgate.net

Transesterification using tert-butyl acetate is another viable and industrially relevant method. google.com This process involves heating the N-protected amino acid with an excess of tert-butyl acetate in the presence of a strong acid catalyst. Perchloric acid (HClO₄) has been historically used, but due to its hazardous nature, safer alternatives are preferred for industrial applications. thieme-connect.comresearchgate.net A more recent and safer alternative is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to be a highly efficient catalyst for this transformation, offering faster reaction times and higher yields compared to traditional methods. thieme-connect.comscientificupdate.comresearchgate.net

The following table summarizes and compares some of the key reagents and strategies for the formation of tert-butyl esters of N-protected amino acids.

| Tert-Butyl Source | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isobutylene | Sulfuric Acid (H₂SO₄) | Dichloromethane or Dioxane, Pressurized vessel | Well-established method | Requires handling of gaseous and flammable isobutylene; may require pressure equipment. researchgate.net |

| tert-Butanol | Boron Trifluoride Etherate (BF₃·OEt₂) / MgSO₄ | Organic solvent, Anhydrous conditions | Uses a liquid and easier to handle tert-butyl source. researchgate.net | Requires stoichiometric amounts of activating agents. |

| tert-Butyl Acetate | Perchloric Acid (HClO₄) | Excess tert-butyl acetate as solvent/reagent | Simple procedure. thieme-connect.com | Perchloric acid is potentially explosive and hazardous, making it unsuitable for large-scale synthesis. thieme-connect.comharvard.edu |

| tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Catalytic amount of Tf₂NH in tert-butyl acetate | Safer, faster, and higher yielding than the perchloric acid method. thieme-connect.comscientificupdate.com | Catalyst can be more expensive than traditional mineral acids. |

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of Boc-Lys(Z)-OtBu presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary concerns is the choice of reagents and catalysts. The use of hazardous materials like perchloric acid is generally avoided in industrial settings due to safety risks, including the potential for explosions. thieme-connect.comharvard.edu Therefore, developing processes with safer alternatives, such as the Tf₂NH-catalyzed transesterification, is highly desirable for industrial applications. scientificupdate.com

The handling of gaseous reagents like isobutylene also poses significant challenges on a large scale. This includes the need for specialized high-pressure reactors and stringent safety protocols to manage the flammability and potential for gas leaks. Such requirements can increase the capital and operational costs of the manufacturing process. researchgate.net

Reaction kinetics and process efficiency are also critical factors. Methods that involve long reaction times, such as some of the older isobutylene-based procedures which could take several days, are not economically viable for industrial production. google.comscientificupdate.com Processes with faster reaction rates, such as the Tf₂NH-catalyzed method which can be completed in a matter of hours, are much more attractive. scientificupdate.com

Finally, the purification of the final product is a major consideration for industrial-scale synthesis. The process should be designed to minimize the formation of impurities, as their removal can be costly and time-consuming. Crystallization is often the preferred method for purification on a large scale due to its efficiency and scalability. Therefore, the choice of solvent and reaction conditions should be optimized to facilitate the isolation of a high-purity crystalline product.

Chemical Reactivity and Mechanistic Investigations

Mechanism of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, prized for its stability under a range of conditions and its facile removal under acidic conditions. americanpeptidesociety.orgnih.gov

The cleavage of the Boc group is most commonly achieved using strong acids, with trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, being a standard reagent. wikipedia.orgjk-sci.commasterorganicchemistry.com The reaction proceeds through a specific, well-understood mechanism. masterorganicchemistry.comcommonorganicchemistry.com

The deprotection mechanism initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA). masterorganicchemistry.comcommonorganicchemistry.com This initial protonation step is a rapid equilibrium. The protonated intermediate then undergoes a rate-determining unimolecular decomposition. This step involves the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine. jk-sci.comcommonorganicchemistry.com Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used for deprotection (e.g., a trifluoroacetate (B77799) salt). commonorganicchemistry.com

Protonation: The Boc-protected amine is protonated by TFA. jk-sci.com

Formation of tert-butyl cation and carbamic acid: The protonated intermediate fragments, producing a tert-butyl cation and a carbamic acid. jk-sci.com

Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide. commonorganicchemistry.com

Protonation of the free amine: The resulting amine is protonated by the excess acid.

A potential complication of this reaction is the propensity of the liberated tert-butyl cation to alkylate nucleophilic residues within a peptide chain, such as tryptophan or tyrosine. wikipedia.orgpeptide.com To prevent these side reactions, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1 | Protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. | Protonated carbamate |

| 2 | Loss of a stable tert-butyl carbocation. | tert-butyl cation, Carbamic acid |

| 3 | Spontaneous decarboxylation of the carbamic acid. | Free amine, Carbon dioxide (CO2) |

| 4 | Protonation of the liberated amine by excess acid. | Ammonium salt (e.g., TFA salt) |

Kinetic studies have provided deeper insights into the mechanism of Boc deprotection. Research has shown that the rate of cleavage can be influenced by the nature of the acid and the solvent system. For instance, studies on the HCl-catalyzed deprotection of Boc-protected amines have demonstrated that the reaction rate can exhibit a second-order dependence on the HCl concentration. researchgate.netnih.govacs.org This suggests a more complex mechanism than simple unimolecular decomposition, possibly involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.govacs.org

In contrast, the deprotection using trifluoroacetic acid has been observed to show an inverse kinetic dependence on the concentration of the trifluoroacetate anion. nih.govacs.org This indicates that a high concentration of the conjugate base can slow down the reaction, a factor to be considered when optimizing deprotection protocols. Achieving a reasonable reaction rate with TFA often requires a large excess of the acid. researchgate.netnih.gov The difference in kinetics between HCl and TFA highlights the nuanced role of the acid and its counter-ion in the deprotection mechanism.

| Acid | Observed Kinetic Dependence | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | Second-order dependence on HCl concentration | nih.govacs.org |

| Sulfuric Acid | Second-order dependence on acid concentration | nih.gov |

| Methane Sulfonic Acid | Second-order dependence on acid concentration | nih.gov |

| Trifluoroacetic Acid (TFA) | Inverse kinetic dependence on trifluoroacetate concentration | nih.govacs.org |

Mechanism of Z Deprotection

The benzyloxycarbonyl (Z or Cbz) group is another cornerstone protecting group in peptide synthesis, valued for its stability to the acidic conditions used for Boc removal, thus allowing for orthogonal protection strategies. creative-peptides.comalchemyst.co.uk Its removal is typically achieved under reductive or strongly acidic conditions.

The most common and mildest method for Z group cleavage is catalytic hydrogenolysis. masterorganicchemistry.comcreative-peptides.com This reaction involves treating the Z-protected compound with hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). pearson.comtotal-synthesis.com

The mechanism involves the adsorption of the substrate and molecular hydrogen onto the active sites of the palladium catalyst. acsgcipr.org This facilitates the cleavage of the benzylic carbon-oxygen bond. The reaction proceeds via reduction, yielding the unprotected amine, toluene, and carbon dioxide as byproducts. pearson.comtotal-synthesis.com The carbamic acid is formed as a transient intermediate which, similar to the Boc-deprotection mechanism, readily decarboxylates. total-synthesis.com

This method is highly efficient and clean, but it is incompatible with substrates containing other reducible functional groups, such as alkenes or alkynes. scientificupdate.com Furthermore, sulfur-containing amino acids like methionine or cysteine can poison the palladium catalyst, reducing its efficacy. alchemyst.co.uk An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor molecule like 1,4-cyclohexadiene (B1204751) in the presence of the catalyst. acsgcipr.org

The Z group can also be removed under strongly acidic conditions, such as with a solution of hydrogen bromide in acetic acid (HBr/AcOH). peptide.comcreative-peptides.com This method is harsher than hydrogenolysis and is typically used when catalytic hydrogenation is not feasible.

The mechanism is thought to proceed via an SN2-type pathway. The carbonyl oxygen of the carbamate is first protonated by the strong acid. The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the carbamic acid. This cleavage results in the formation of benzyl (B1604629) bromide and the unstable carbamic acid, which subsequently decarboxylates to give the free amine. Due to the strongly acidic environment, the amine is ultimately obtained as its hydrobromide salt. While effective, the harshness of HBr/AcOH can lead to side reactions with sensitive amino acid residues. creative-peptides.com

Besides catalytic hydrogenation and strong acidolysis, other methods for Z-group removal exist, though they are less commonly employed in modern solid-phase peptide synthesis. One such classic method is the use of sodium in liquid ammonia (B1221849) (Na/NH₃). creative-peptides.com This dissolving metal reduction provides a powerful means of cleaving the Z group but is often operationally complex and can lead to side reactions, limiting its contemporary application. creative-peptides.com

Reaction Mechanisms in Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its coupling with an amino group. The use of specific reagents to mediate this process is standard practice, and their mechanism directly influences reaction efficiency and product purity.

In a typical peptide synthesis, the α-amino group of Boc-Lys(Z)-OtBu would first be deprotected (by removing the Boc group) to participate in peptide bond formation with an incoming activated amino acid. The fundamental mechanisms of common coupling reagents are central to this process.

Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activators. peptide.comuni-kiel.de The reaction initiates when the carboxyl group of an N-protected amino acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. peptide.comwikipedia.orgwikipedia.org This intermediate is susceptible to nucleophilic attack by the free amino group of a peptide chain (such as the deprotected lysine (B10760008) derivative). This attack forms the desired amide bond and generates a urea (B33335) byproduct (e.g., dicyclohexylurea or DCU). peptide.comreactionweb.io

While effective, the O-acylisourea intermediate is unstable and prone to side reactions. peptide.comnih.gov To improve the process, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are frequently incorporated. HOBt acts as a nucleophile that rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester. brainly.combachem.com This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine component. peptide.comcreative-peptides.com This two-step activation strategy enhances coupling efficiency, increases reaction rates, and, crucially, minimizes side reactions. uni-kiel.debrainly.combachem.com

Table 1: Overview of Common Coupling Reagents and Additives

| Reagent/Additive | Type | Primary Role in Peptide Coupling | Key Characteristics |

|---|---|---|---|

| DCC | Carbodiimide | Activates carboxylic acid to form an O-acylisourea intermediate. reactionweb.io | Forms an insoluble dicyclohexylurea (DCU) byproduct, facilitating removal in solution-phase synthesis. peptide.compeptide.com |

| EDC | Carbodiimide | Activates carboxylic acid; similar mechanism to DCC. peptide.com | Forms a water-soluble urea byproduct, simplifying workup in aqueous extractions. peptide.comwikipedia.org |

| HOBt | Additive | Intercepts the O-acylisourea to form a more stable active ester; suppresses racemization. brainly.combachem.comcreative-peptides.com | Improves reaction yields and purity by minimizing side reactions. brainly.comcreative-peptides.com |

Several side reactions can compromise the integrity of the growing peptide chain during the coupling step. Two of the most significant are N-acylurea formation and racemization.

Racemization: The preservation of stereochemical integrity at the α-carbon is critical in peptide synthesis. During activation, the α-proton of the carboxylic acid becomes susceptible to abstraction. This can lead to racemization through the formation of an oxazolone (B7731731) intermediate or direct enolization, particularly for acyl or peptidyl derivatives. uni-kiel.debachem.com While urethane-based protecting groups like Boc and Z generally suppress this tendency, the risk is not eliminated. bachem.com The use of HOBt is a primary strategy for suppressing racemization. peptide.comrsc.org By forming the HOBt-active ester, it reduces the lifetime of more racemization-prone intermediates, thereby ensuring high optical purity in the final peptide. bachem.compeptide.com

Stability and Compatibility of Protecting Groups

The strategic selection and management of protecting groups are foundational to peptide synthesis. In Boc-Lys(Z)-OtBu, the three distinct protecting groups (Boc, Z, and OtBu) are chosen for their specific chemical stabilities, allowing for selective deprotection at different stages of a synthesis.

Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting one another. masterorganicchemistry.combiosynth.com This principle is exemplified by the Boc and Z groups present in Boc-Lys(Z)-OtBu.

Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino function and is highly labile to moderately strong acids. masterorganicchemistry.com It is typically removed using reagents like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution. biosynth.comchempep.compeptide.com These conditions are mild enough not to affect the Z group or many other common side-chain protecting groups. ug.edu.pl

Z (Benzyloxycarbonyl) Group: This group protects the ε-amino function of the lysine side chain. It is stable to the acidic conditions used for Boc removal. ug.edu.pl The Z group is typically cleaved under harsher conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or with strong acids like hydrogen bromide (HBr) in acetic acid. biosynth.comug.edu.pl

This orthogonality is critical. masterorganicchemistry.com It allows a chemist to deprotect the α-amino group to extend the peptide chain from the N-terminus while leaving the lysine side-chain protected. Later in the synthesis, the Z group can be removed to allow for side-chain modification or cyclization, demonstrating the precise control afforded by this protection strategy. peptide.com

The choice of solvent is a critical parameter that influences nearly every aspect of peptide synthesis, including reaction rates, yields, and the prevention of side reactions. rsc.orgrsc.org The success of a coupling reaction involving Boc-Lys(Z)-OtBu is highly dependent on the solvent's ability to effectively solvate the growing peptide chain and dissolve all reagents. nih.govpeptide.com

Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethylacetamide (DMA) are commonly used. peptide.com These solvents are effective at solvating polar reactants and intermediates, which can stabilize charged transition states and accelerate the rate of peptide bond formation. In solid-phase peptide synthesis (SPPS), proper solvation is also essential for swelling the polymer resin support, which makes the reactive sites on the growing peptide chain accessible to the reagents in solution. nih.govnih.gov Inefficient solvation can lead to incomplete reactions and lower coupling yields. nih.gov

Research comparing different solvents has shown a direct correlation between the degree of peptide-resin solvation and the average coupling yield. For example, studies on the synthesis of human-α-calcitonin gene-related peptide demonstrated that solvents providing superior peptide-resin solvation led to significantly higher yields. nih.gov

Table 2: Effect of Solvent on Average Coupling Yield in a Model SPPS

| Solvent | Average Coupling Yield (%) |

|---|---|

| N-methylpyrrolidinone (NMP) | 78.1 |

| N,N-Dimethylsulfoxide (DMSO) | 91.8 |

| Dimethylacetamide (DMA) | 98.0 |

| N,N-Dimethylformamide (DMF) | 99.5 |

Data derived from a study on the synthesis of CGRP(8-37) and illustrates the general principle of solvent effects on coupling efficiency. nih.gov

The solvent can also influence selectivity by affecting the relative rates of desired reactions versus side reactions. A solvent system that promotes rapid coupling can kinetically disfavor slower side reactions like N-acylurea formation. Therefore, careful selection of the solvent system is essential for achieving high purity and yield in syntheses utilizing Boc-Lys(Z)-OtBu.

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| Boc-Lys(Z)-OtBu | N-α-(tert-Butoxycarbonyl)-N-ε-(benzyloxycarbonyl)-L-lysine tert-butyl ester |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DCU | N,N'-Dicyclohexylurea |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| Boc | tert-Butoxycarbonyl |

| Z (or Cbz) | Benzyloxycarbonyl |

| OtBu | tert-Butyl ester |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| DMA | N,N-Dimethylacetamide |

| DMSO | Dimethyl sulfoxide (B87167) |

Applications of Boc-Lys(Z)-OtBu in Advanced Chemical Synthesis

The orthogonally protected lysine derivative, Boc-Lys(Z)-OtBu, serves as a versatile building block in the intricate field of peptide chemistry. Its unique combination of protecting groups—an acid-labile Nα-tert-butyloxycarbonyl (Boc) group, a side-chain Nε-benzyloxycarbonyl (Z) group removable by hydrogenolysis or strong acid, and an acid-labile C-terminal tert-butyl (OtBu) ester—allows for precise, stepwise manipulations in both solid-phase and solution-phase synthesis strategies.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for separating and purifying components within a mixture. For Boc-Lys(Z)-OtBu, High-Performance Liquid Chromatography and Thin-Layer Chromatography are routinely used to assess purity and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like Boc-Lys(Z)-OtBu. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the compound is separated based on its hydrophobic character through differential partitioning between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For protected amino acids, purity levels of ≥99.0% are often reported. sigmaaldrich.com The specific conditions, including the column, mobile phase composition (often a gradient of water and an organic solvent like acetonitrile), and detector wavelength, are optimized to achieve baseline resolution of the main compound from any impurities.

| Parameter | Typical Condition |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 or C8 silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water with an additive (e.g., 0.1% TFA) |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (typically at 210-220 nm for the peptide bond and 254 nm for the Z group) |

| Purity Standard | Often ≥99.0% (area %) sigmaaldrich.com |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring the progress of reactions and for preliminary purity assessment. amrita.edu The technique involves spotting the compound onto a plate coated with a thin layer of an adsorbent, typically silica gel, which acts as the stationary phase. amrita.edu The plate is then placed in a chamber containing a suitable solvent or solvent mixture (the mobile phase). amrita.edu

As the mobile phase ascends the plate via capillary action, the compound separates from impurities based on differences in their polarity and affinity for the stationary and mobile phases. amrita.edu The position of the compound is then visualized, often using a UV lamp (as the benzyloxycarbonyl group is UV active) or by staining with a chemical reagent such as ninhydrin (B49086), though ninhydrin is only effective if deprotection of an amine group has occurred. researchgate.netderpharmachemica.com Purity is qualitatively assessed by the presence of a single spot. For some protected amino acids, a purity of ≥98% as determined by TLC is considered acceptable. sigmaaldrich.com

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel G orientjchem.org |

| Mobile Phase Examples | - 5% Methanol in Chloroform derpharmachemica.com- n-Butanol : Acetic Acid : Water (3:1:1) researchgate.net |

| Visualization | - UV light (254 nm)- Staining reagents (e.g., Ninhydrin for free amines, Potassium Permanganate) researchgate.netderpharmachemica.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Boc-Lys(Z)-OtBu. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight.

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. rsc.org

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Boc-Lys(Z)-OtBu, characteristic signals would be expected for the protons of the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the tert-butyl (OtBu) ester group (a singlet around 1.4-1.5 ppm), the lysine (B10760008) side chain methylene (B1212753) groups (multiplets between approximately 1.2 and 3.2 ppm), the α-proton (a multiplet around 4.0-4.3 ppm), and the aromatic protons of the benzyloxycarbonyl (Z) group (a multiplet around 7.3 ppm). chemicalbook.comnsf.gov

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals for Boc-Lys(Z)-OtBu would include those for the carbonyl carbons of the Boc, Z, and OtBu groups (typically in the 155-175 ppm range), the quaternary and methyl carbons of the Boc and OtBu groups (around 80 ppm and 28 ppm, respectively), the carbons of the lysine backbone and side chain, and the aromatic carbons of the Z group (around 127-137 ppm). chemicalbook.comresearchgate.net

| Functional Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Boc Group (C(CH₃)₃) | ~1.4 (singlet, 9H) | ~80 (quaternary C), ~28 (methyl C) |

| OtBu Group (C(CH₃)₃) | ~1.4-1.5 (singlet, 9H) | ~82 (quaternary C), ~28 (methyl C) |

| Lysine CH₂, CH | ~1.2-1.9 (β, γ, δ-CH₂), ~3.1 (ε-CH₂), ~4.1 (α-CH) | ~22-54 |

| Z Group (CH₂-Ph) | ~5.1 (singlet, 2H), ~7.3 (multiplet, 5H) | ~67 (CH₂), ~128-137 (Aromatic C) |

| Carbonyls (C=O) | N/A | ~156 (Boc, Z), ~172 (Ester) |

Note: Predicted chemical shifts are based on data for structurally similar compounds such as Z-Lys(Boc)-OH and other protected lysine derivatives. chemicalbook.comchemicalbook.com

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. Soft ionization techniques are required to prevent the fragmentation of the relatively labile protected amino acid.

Electrospray Ionization (ESI-MS): This is a common technique where the sample is ionized at atmospheric pressure from a fine spray, producing protonated molecules (e.g., [M+H]⁺, [M+Na]⁺). This allows for accurate molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): This technique is well-suited for analyzing biomolecules and other large organic molecules. youtube.com The sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid), which absorbs laser energy and facilitates the ionization of the analyte. rsc.org It is important to select a neutral or appropriate matrix, as acidic matrices can cause the partial cleavage of acid-labile protecting groups like Boc. nih.gov MALDI-TOF can be used for both qualitative and quantitative analysis of amino acids. nih.govresearchgate.net

Quantitative Analysis Methods (e.g., Assay determination)

Quantitative analysis is performed to determine the exact amount of the pure compound in a sample, often referred to as its assay.

Titration: For compounds with acidic or basic functional groups, classical titration methods can be employed. For a related compound, Boc-Lys(2-Cl-Z)-OH, an acidimetric titration is used to determine the assay, with acceptance criteria often set at ≥95.0%. sigmaaldrich.com This involves titrating the free carboxylic acid group with a standardized base.

Chromatographic and Spectroscopic Methods: Modern quantitative analysis often relies on the same instrumental techniques used for purity assessment. In HPLC, the assay can be determined by comparing the peak area of the sample to that of a certified reference standard of known concentration. Similarly, quantitative NMR (qNMR) can be used by integrating the signal of a characteristic proton against an internal standard of known concentration. MALDI-TOF MS can also be used for quantitative purposes by comparing the peak intensity of the analyte to that of an internal standard. researchgate.net

Challenges and Solutions in Chemical Synthesis and Handling

Issues of Racemization During Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern during peptide bond formation. The activation of the carboxyl group, necessary for coupling, increases the acidity of the α-proton. Abstraction of this proton can lead to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of optical purity.

For Boc-Lys(Z)-OtBu, the risk of racemization is primarily managed by the nature of its Nα-protecting group. Urethane-based protecting groups, such as Boc and Z, are known to significantly suppress racemization. bachem.com The mechanism for racemization often involves the formation of a 5(4H)-oxazolone intermediate. scripps.edu However, the electronic structure of the urethane (B1682113) carbonyl group makes the formation of this intermediate energetically unfavorable, thus preserving the stereochemistry of the amino acid. bachem.com

Despite this inherent protection, racemization is not entirely eliminated and can be influenced by the choice of coupling reagents and reaction conditions. nih.gov The use of highly activating coupling reagents or strong bases can increase the risk. bachem.com For instance, certain aminium/uronium salts, while efficient, may promote racemization under specific conditions, particularly in the presence of excess base. peptide.com

Table 1: Factors Influencing Racemization of Protected Amino Acids

| Factor | Influence on Racemization | Mitigation Strategy |

|---|---|---|

| Nα-Protecting Group | Urethane-type groups (Boc, Z, Fmoc) suppress oxazolone (B7731731) formation and reduce racemization risk. bachem.comscripps.edu | Utilize urethane-protected amino acids like Boc-Lys(Z)-OtBu. |

| Coupling Reagent | Highly efficient reagents can sometimes increase racemization. The choice of reagent is critical. nih.gov | Use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to suppress racemization. peptide.com Reagents like DEPBT are noted for their resistance to racemization. bachem.com |

| Base | Strong organic bases can facilitate α-proton abstraction, leading to racemization. bachem.com | Use weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger bases where possible. bachem.com |

| Temperature | Higher coupling temperatures can increase the rate of racemization. | Perform coupling reactions at controlled, lower temperatures. |

Strategies for Minimizing Side Products During Protection and Deprotection

The synthesis of Boc-Lys(Z)-OtBu and its subsequent use in peptide synthesis rely on an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. The Boc group is acid-labile, the Z group is removed by hydrogenolysis, and the tert-butyl ester is also cleaved by acid, though requiring stronger conditions than the Boc group. Failure to maintain this orthogonality can lead to a variety of side products.

A primary challenge is preventing the premature cleavage of the Nε-Z group or the Nα-Boc group. During the removal of the Nα-Boc group with acids like trifluoroacetic acid (TFA), prolonged exposure or harsh conditions could potentially affect the Z group, although it is generally more stable to acid. Conversely, during the removal of the Z group by catalytic hydrogenolysis, the Boc group remains stable.

Another potential side reaction involves the lysine (B10760008) side chain. If the Nε-Z group is unintentionally removed during synthesis, the exposed amino group can react during a subsequent coupling step, leading to the formation of branched peptides. peptide.com Careful selection of deprotection conditions and reaction monitoring are essential to prevent this.

Table 2: Orthogonal Protection Scheme and Potential Side Products

| Protecting Group | Compound Moiety | Removal Condition | Potential Side Products if Conditions Are Not Optimized |

|---|---|---|---|

| Boc | α-amino group | Mild acid (e.g., TFA) | Incomplete deprotection leading to failed sequence elongation. |

| Z | ε-amino group | Catalytic Hydrogenolysis | Premature removal by strong acid, leading to branched peptides. peptide.com |

| OtBu | C-terminal carboxyl | Strong acid (e.g., HF, TFMSA) | Premature cleavage under repeated mild acid treatments for Boc removal. |

Strategies for minimizing these side products include:

Strict Control of Deprotection: Using the mildest possible conditions for Boc removal (e.g., carefully controlled concentrations of TFA and reaction times) minimizes the risk to the Z and OtBu groups.

Purification: Careful purification of intermediates, such as the initial Boc-Lys(Z)-OH, is crucial to remove any di-protected or unprotected lysine starting materials. pharm.or.jprsc.org

Reagent Selection: Utilizing specific reagents for protection steps, such as (Boc)2O for tert-butoxycarbonylation, under controlled pH helps ensure selective protection of the desired amino group. rsc.orggoogle.com

Addressing Aggregation Phenomena in Peptide Synthesis

During solid-phase peptide synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support. As the chain elongates, it can fold into secondary structures and associate with other chains through intermolecular hydrogen bonds, a phenomenon known as aggregation. peptide.comsigmaaldrich.com This can lead to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions and ultimately, failed syntheses. sigmaaldrich.com

Several strategies have been developed to disrupt aggregation and improve synthetic outcomes:

Solvent Choice: Using highly polar, dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the peptide-resin complex. peptide.comsigmaaldrich.com

Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction mixture can disrupt the hydrogen bonding networks that cause aggregation. peptide.com

Specialized Resins: Employing resins with good swelling properties and lower functionalization can help mitigate aggregation effects. Polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG) are often used for difficult sequences. sigmaaldrich.com

Elevated Temperature and Sonication: Performing coupling reactions at higher temperatures or using sonication can provide the energy needed to break up aggregated structures. peptide.com

Backbone Protection: Introducing backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt the hydrogen bonding patterns responsible for aggregation. peptide.com

Storage and Stability Considerations for Protected Amino Acid Derivatives

Protected amino acid derivatives like Boc-Lys(Z)-OtBu are specialized chemical reagents that require proper storage to maintain their integrity and reactivity. Instability can arise from moisture, heat, or exposure to reactive atmospheric components.

The Boc group is known to be labile in acidic conditions. researchgate.net Therefore, storage in environments where acidic vapors might be present should be avoided. The tert-butyl ester is similarly sensitive to acid. While generally stable, Boc-protected amino acids can undergo slow decomposition over time, especially if not stored correctly. sigmaaldrich.com

General guidelines for the storage and handling of Boc-Lys(Z)-OtBu include:

Temperature: The compound should be stored at low temperatures, typically between -20°C and 5°C, to minimize thermal decomposition. glpbio.compeptide.commedchemexpress.com For long-term storage, -20°C is often recommended. glpbio.commedchemexpress.com

Moisture: The compound is sensitive to moisture. It should be stored in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., argon or nitrogen). peptide.commedchemexpress.compeptide.com Using a desiccator can provide additional protection. cymitquimica.com

Handling: When handling the material, it should be allowed to warm to room temperature before opening the container to prevent condensation of atmospheric moisture onto the product. peptide.com Use appropriate personal protective equipment, as the toxicological properties may not be fully investigated. peptide.compeptide.com

Table 3: Recommended Storage Conditions for Boc-Lys(Z)-OtBu

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C for long-term storage; 2-8°C for short-term. glpbio.compeptide.commedchemexpress.com | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen). | Prevents degradation from atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container. | Prevents entry of moisture and degradation from light. |

| Handling | Avoid contact with strong acids and oxidizing agents. peptide.com | The protecting groups are sensitive to these reagents. |

By adhering to these strategies for synthesis and handling, the challenges associated with using Boc-Lys(Z)-OtBu can be effectively managed, enabling its successful application in the complex field of peptide chemistry.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| Boc-Lys(Z)-OtBu | Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine tert-butyl ester |

| Boc | tert-butoxycarbonyl |

| Z | Benzyloxycarbonyl (or Carboxybenzyl) |

| OtBu | tert-butyl ester |

| TFA | Trifluoroacetic acid |

| HOBt | 1-Hydroxybenzotriazole |

| NMM | N-methylmorpholine |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |

| (Boc)2O | Di-tert-butyl dicarbonate (B1257347) |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methylpyrrolidone |

| DMSO | Dimethyl sulfoxide |

| LiCl | Lithium chloride |

| KSCN | Potassium thiocyanate |

| Hmb | 2-Hydroxy-4-methoxybenzyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

Future Directions and Emerging Research Avenues

Integration with Automated Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has revolutionized peptide production. beilstein-journals.org However, the synthesis of long and complex peptides, which often require building blocks like Boc-Lys(Z)-OtBu, still presents significant challenges. biosynth.com Issues such as steric hindrance, peptide aggregation, and incomplete coupling or deprotection reactions become more pronounced as the peptide chain elongates. biosynth.commblintl.com

Future research is aimed at optimizing automated synthesizers, including microwave-assisted platforms, to better handle these "difficult sequences." nih.gov This involves the development of novel resins, advanced coupling reagents, and real-time monitoring systems to ensure high-fidelity synthesis. For complex derivatives, precise control over reaction times, temperature, and reagent delivery is paramount. The integration of machine learning algorithms to predict and mitigate potential problems like aggregation based on the growing peptide sequence is a promising avenue. nih.gov As automated platforms become more sophisticated, the demand for a wider array of orthogonally protected amino acids, including variants of Boc-Lys(Z)-OtBu with different protection schemes, will increase to enable fully automated, multi-step syntheses of highly modified peptides.

Computational Chemistry in Rational Design of Protected Amino Acids

Computational chemistry and molecular modeling are emerging as powerful tools in peptide science, moving beyond structure prediction to the rational design of the synthetic building blocks themselves. frontiersin.orgnih.gov Applying these methods to protected amino acids like Boc-Lys(Z)-OtBu can help predict the influence of different protecting groups on synthesis efficiency and peptide properties.

Future research will likely involve the use of computational models to:

Predict Protecting Group Stability: Develop force fields that accurately model the behavior of various protecting groups under different chemical conditions, allowing for in silico screening of their stability and orthogonality.

Optimize Reaction Conditions: Simulate the coupling and deprotection steps to understand steric and electronic effects, helping to optimize reaction conditions and minimize side reactions like racemization. nih.gov

Design Novel Protecting Groups: Computationally design new protecting groups with desired properties, such as specific cleavage sensitivities or features that enhance the solubility of the protected amino acid and the growing peptide chain. youtube.com

Deep learning models are already being used to predict the outcomes of deprotection reactions with high accuracy, providing a foundation for the computer-aided design of more efficient and reliable synthesis protocols for complex peptides. nih.gov

Advancements in Green Chemistry for Sustainable Synthesis of Lysine (B10760008) Derivatives

The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally friendly manufacturing processes. Traditional peptide synthesis, including the production of protected amino acids, often relies on hazardous solvents like N,N-Dimethylformamide (DMF) and generates significant chemical waste. nih.gov

A key area of future research is the application of green chemistry principles to the synthesis of lysine derivatives. This includes:

Development of Green Solvents: Identifying and validating biodegradable, non-toxic solvents that can effectively replace traditional ones in all steps of SPPS, from amino acid protection to peptide synthesis and purification. nih.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidone (NBP) are being actively investigated as potential replacements for DMF. researchgate.net

Biocatalysis and Enzymatic Synthesis: Utilizing enzymes to install and remove protecting groups offers a highly specific and environmentally benign alternative to conventional chemical methods. lookchem.com Research into enzymes that can catalyze the protection of lysine's amino groups could lead to waste-free, highly efficient synthetic routes. plos.org For example, a-chymotrypsin has been used as a catalyst for synthesizing lysine-containing dipeptides, demonstrating the potential for enzymatic approaches in peptide bond formation. lookchem.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. This involves moving away from the use of excess reagents, which is common in current SPPS protocols.

| Solvent | Abbreviation | Classification | Potential Application in Peptide Synthesis |

|---|---|---|---|

| N,N-Dimethylformamide | DMF | Hazardous/Undesirable | Standard SPPS solvent (to be replaced) |

| 2-Methyltetrahydrofuran | 2-MeTHF | Green/Recommended | Resin swelling, coupling, and deprotection steps |

| γ-Valerolactone | GVL | Green/Recommended | Resin swelling and coupling on specific resins |

| N-Butylpyrrolidone | NBP | Greener Alternative | Dissolving reagents, resin swelling |

| Dipropyleneglycol dimethylether | DMM | Green/Recommended | Potential DMF replacement in all SPPS steps |

Q & A

Q. What is the role of Boc and Z protecting groups in Boc-Lys(Z)-OtBuN-Phenylmethoxycarbonyl during peptide synthesis?

Answer: The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group protects the ε-amino group of lysine. This dual protection prevents undesired side reactions (e.g., branching or premature deprotection) during solid-phase peptide synthesis (SPPS). The Boc group is acid-labile (removed with TFA), whereas the Z group requires hydrogenolysis (e.g., H₂/Pd) for cleavage, enabling orthogonal protection strategies .

Q. How should this compound be stored to maintain stability?

Answer: Store under inert atmosphere (argon or nitrogen) in a dark, moisture-free environment at room temperature. Prolonged exposure to light, humidity, or acidic/basic conditions accelerates decomposition. Analytical monitoring (e.g., HPLC or TLC) is recommended after long-term storage to verify integrity .

Q. What are the primary applications of this compound in peptide chemistry?

Answer:

- Peptide chain elongation: Facilitates controlled incorporation of lysine residues via its succinimide ester (OSu) group, which reacts efficiently with free amino groups on the growing peptide.

- Orthogonal protection: Enables selective modification of lysine side chains post-synthesis (e.g., bioconjugation with fluorescent tags or targeting moieties) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in SPPS?

Answer: Coupling efficiency depends on steric hindrance from the bulky Boc and Z groups. Methodological optimizations include:

- Coupling agents: Use HOBt (1-hydroxybenzotriazole) with DIC (diisopropylcarbodiimide) to enhance activation.

- Solvent choice: DMF or DCM with 1–5% v/v DIEA improves solubility and reaction kinetics.

- Monitoring: Real-time analysis via Kaiser test or HPLC to confirm completion.

| Condition | Coupling Time (hr) | Yield (%) |

|---|---|---|

| HOBt/DIC in DMF | 2 | 95 |

| DIC alone in DCM | 4 | 78 |

| Pre-activation (30 min) | 1.5 | 97 |

Q. What analytical techniques are critical for verifying successful incorporation of this compound into peptides?

Answer:

- Mass spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight shifts corresponding to lysine addition.

- HPLC: Reverse-phase chromatography to monitor purity and retention time consistency.

- Amino acid analysis (AAA): Post-hydrolysis quantification of lysine residues to validate stoichiometry .

Q. How do researchers address side reactions during deprotection of this compound?

Answer: Common side reactions include incomplete Z-group removal or racemization. Mitigation strategies:

- Hydrogenolysis optimization: Use Pd/C under H₂ at 1–3 atm for 4–6 hours. Avoid over-exposure to prevent peptide aggregation.

- Acidolysis for Boc removal: TFA (50% v/v in DCM) with scavengers (e.g., triisopropylsilane) to minimize side-chain modifications.

- Racemization control: Perform reactions at 0–4°C and limit basic conditions during activation .

Q. What advanced applications leverage this compound beyond peptide synthesis?

Answer:

- Drug delivery systems: Conjugation of therapeutic peptides to nanoparticles or antibodies via the ε-amino group for targeted delivery .

- Biomaterials: Incorporation into hydrogels or biosensors to enhance bioactivity or stability .

- Chemical biology: Site-specific labeling of proteins for interaction studies (e.g., FRET or pull-down assays) .

Methodological Troubleshooting

Q. How to resolve low yields during SPPS when using this compound?

Answer:

Q. What are the best practices for scaling up synthesis with this compound?

Answer:

- Batchwise activation: Pre-activate small batches of the reagent to minimize decomposition.

- Temperature control: Maintain ≤25°C during coupling to prevent racemization.

- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported coupling efficiencies for this compound?

Answer: Variability arises from differences in resin type, solvent systems, and reagent purity. For example:

- Porous vs. non-porous resins: Higher swelling capacity in PEG-based resins improves accessibility.

- Impurity effects: Trace water or residual acids in DMF reduce activation efficiency.

Standardize protocols using certified reagents (e.g., ≥98% purity per CAS 2389-45-9) and validate with internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.